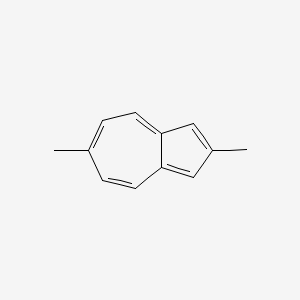

2,6-Dimethylazulene

Description

Structure

3D Structure

Properties

CAS No. |

63264-58-4 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2,6-dimethylazulene |

InChI |

InChI=1S/C12H12/c1-9-3-5-11-7-10(2)8-12(11)6-4-9/h3-8H,1-2H3 |

InChI Key |

JSEKRQGOYPFGKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C2C=C(C=C2C=C1)C |

Origin of Product |

United States |

Synthesis and Isolation of 2,6 Dimethylazulene

The synthesis of 2,6-dimethylazulene can be achieved through various routes, often involving the construction of the azulene (B44059) skeleton with the desired substitution pattern. One notable method involves the Hofmann pyrolysis of N-(2-methyl-6-azulyl)-N,N,N-trimethylammonium hydroxide (B78521). researchgate.net While this method also yields other products such as polymers and 2-hydroxymethyl-6-methylazulene, it provides a pathway to the target compound. researchgate.net

Another synthetic strategy that can be adapted for 2,6-disubstituted azulenes involves a ring-enlargement route using carbene adduct intermediates. researchgate.netnih.gov This approach has been applied to the synthesis of hydroazulene derivatives, which can subsequently be dehydrogenated to form the aromatic azulene system. nih.gov The construction of the azulene skeleton in good yield has also been reported through a modification of the Buchner reaction. researchgate.net

Purification of 2,6-dimethylazulene from reaction mixtures typically involves standard chromatographic techniques, taking advantage of its distinct blue color for visual tracking during separation.

Spectroscopic and Physicochemical Properties of 2,6 Dimethylazulene

The spectroscopic and physicochemical properties of 2,6-dimethylazulene are influenced by its unique electronic structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₂ |

| Molecular Weight | 156.22 g/mol evitachem.com |

| Appearance | Blue solid |

| Melting Point | Not consistently reported, but related isocyano-derivative has a mp of 99-101 °C mdpi.com |

| UV-Vis (λmax) | Exhibits characteristic absorptions in the visible and UV regions. The longest wavelength band is a key feature. researchgate.net |

| ¹H NMR | The proton NMR spectrum shows distinct signals for the aromatic protons and the methyl groups. mdpi.com |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon framework of the azulene (B44059) core and the methyl substituents. mdpi.com |

The electronic spectrum of 2,6-dimethylazulene is of particular interest. It exhibits a long-wavelength absorption band that can extend towards the near-infrared region. researchgate.net This is indicative of the π-π interactions within the molecule. Upon protonation with a strong acid like trifluoroacetic acid, significant changes in the electronic spectrum are observed, suggesting the formation of azulenium cations and potential charge-transfer interactions in multimeric species. researchgate.net

Chemical Reactivity and Derivative Formation of 2,6 Dimethylazulene

Foundational Approaches to the Azulene Core Construction

Modified Buchner Reaction Methodologies for Azulene Skeleton Assembly

The Buchner reaction, first reported in 1885 by Eduard Buchner and Theodor Curtius, is a fundamental method for synthesizing seven-membered rings. wikipedia.org The reaction involves the formation of a carbene from ethyl diazoacetate, which then undergoes cyclopropanation with an aromatic ring, followed by an electrocyclic ring expansion to form a cycloheptatriene (B165957) derivative. wikipedia.org

A significant modification of the Buchner reaction has been developed for the efficient construction of the azulene skeleton. researchgate.netbrandeis.edu This modified approach involves the addition of a carbene to a 4,7-dihydroindan system. researchgate.net The reaction demonstrates a preference for addition to the external double bond of the dihydroindan ring over the internal double bond. researchgate.net This methodology has proven to be a general and effective route for constructing substituted azulene nuclei. researchgate.net An intramolecular variation of the Buchner reaction, followed by elimination and tautomerization, has also been employed to produce 1-hydroxyazulene derivatives, which can be trapped as triflate esters. researchgate.netacs.org These triflates are valuable intermediates for further functionalization via Suzuki coupling reactions. researchgate.netacs.org

Hofmann Pyrolysis in the Synthesis of 2,6-Dimethylazulene

Hofmann pyrolysis is another classical method that has been utilized in the synthesis of azulene derivatives. This elimination reaction involves the thermal decomposition of a quaternary ammonium hydroxide (B78521). In the context of 2,6-dimethylazulene synthesis, the Hofmann pyrolysis of N-(2-methyl-6-azulyl)-N,N,N-trimethylammonium hydroxide has been reported to yield 2,6-dimethylazulene, albeit in a low yield of 1.1%. researchgate.net The reaction also produces other products, including a polymer (29%), anti-2.2azulenophane (4.3%), and 2-hydroxymethyl-6-methylazulene (12%). researchgate.net The synthesis of the required quaternary ammonium salt is a multi-step process, starting from propiophenone. researchgate.net

Regioselective Functionalization for 2,6-Substitution

Challenges and Strategies for Introducing Substituents at Azulene Positions 2 and 6

The direct and regioselective introduction of substituents at the 2- and 6-positions of the azulene ring is a significant synthetic challenge. rhhz.net The inherent electronic properties of azulene dictate that electrophilic substitution occurs preferentially at the C1 and C3 positions of the five-membered ring, while nucleophilic attack favors the C4 and C8 positions of the seven-membered ring. rsc.org This makes direct functionalization at the 2 and 6 positions difficult to achieve. rsc.org

Despite these challenges, the synthesis of 2,6-disubstituted azulenes is of great interest because this substitution pattern aligns with the C2v symmetry axis of the molecule, leading to a larger dipole moment and stronger π-conjugation. rsc.orgrhhz.net This enhanced electronic communication is advantageous for applications in organic optoelectronic devices. rhhz.net To overcome the regioselectivity challenge, researchers have developed multi-step strategies that often involve the construction of the azulene skeleton with pre-installed functional groups or the use of advanced catalytic methods. nih.gov

Iridium-Catalyzed Routes for 2-Substituted Azulenes

A significant breakthrough in the functionalization of the azulene core has been the development of iridium-catalyzed C-H bond borylation. rhhz.netnih.gov This method allows for the direct introduction of a boryl group, which can then be used as a handle for further derivatization through cross-coupling reactions. nih.govnih.gov

The iridium-catalyzed direct borylation of azulene with reagents like bis(pinacolato)diboron (B136004) (pin₂B₂) has been shown to produce a mixture of 2- and 1-borylated azulenes. nih.gov Under specific conditions using an [IrCl(cod)]₂ catalyst and a 2,2'-bipyridine (B1663995) (bpy) ligand, the reaction can be directed to favor the formation of the 2-borylated product with good selectivity. researchgate.netmdpi.com For instance, the direct C2-H borylation of azulene can yield 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-azulene, which is a key intermediate for synthesizing 2-substituted azulenes. researchgate.netmdpi.com This borylated azulene can then undergo Suzuki-Miyaura coupling reactions with various partners to introduce a wide range of substituents at the 2-position. researchgate.netmdpi.com This strategy has been successfully applied to synthesize 2,6-disubstituted azulenes by starting with a 6-substituted azulene and then performing the iridium-catalyzed borylation at the 2-position. mdpi.com

| Catalyst System | Substrate | Product(s) | Yield(s) | Reference |

| [IrCl(cod)]₂ / 2,2'-bpy | Azulene | 2-Borylated and 1-borylated azulenes | 70% (2-), 10% (1-) | nih.gov |

| [IrCl(cod)]₂ / 2,2'-bpy | 6-tert-butylazulene | 6-tert-butyl-2-borylazulene | 66% | rsc.org |

Direct Bromination and Subsequent Derivatization Strategies for 2,6-Substituted Azulenes

Direct bromination of the azulene core can be a viable strategy for introducing functional handles, although controlling the regioselectivity can be complex. While direct halogenation can be aggressive, the use of N-bromosuccinimide (NBS) allows for a more controlled reaction. mdpi.com

A common route to 2,6-disubstituted azulenes starts with a precursor that already contains a functional group at one of the desired positions. For example, 2-amino-azulene can be directly brominated to yield 2,6-disubstituted products. rhhz.net Another strategy involves starting with tropolone (B20159) to construct a 6-bromoazulene derivative, which can then be further functionalized. rhhz.net A five-step synthesis starting from tropolone has been reported to produce 2,6-dibromoazulene, a key precursor for creating 2,6-linked azulene-fluorene conjugated polymers via Suzuki-Miyaura coupling. nih.gov

Transition Metal-Catalyzed Coupling Reactions in 2,6-Azulene Chemistry

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the selective formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. In the realm of azulene chemistry, these methods have been pivotal for the regioselective functionalization of the azulene nucleus, enabling the synthesis of a wide array of derivatives with tailored properties.

Sonogashira-Hagihara Coupling for Alkynylation at Position 6

The Sonogashira-Hagihara coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction has been successfully applied to the alkynylation of the azulene core, providing a route to novel materials with extended π-conjugation.

Research has demonstrated the feasibility of regioselective Sonogashira-Hagihara coupling on dihaloazulenes. For instance, the reaction of 2-bromo-6-iodoazulene with various terminal alkynes proceeds with high selectivity at the more reactive 6-position. The choice of catalyst system, typically involving a palladium(0) source like Pd(PPh₃)₄ and a copper(I) salt such as CuI, along with a suitable base, is crucial for achieving high yields. The resulting 6-alkynylazulene derivatives are valuable precursors for more complex structures, including polymers and donor-acceptor systems.

Table 1: Sonogashira-Hagihara Coupling of 2-Bromo-6-iodoazulene with Terminal Alkynes

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 2-Bromo-6-(phenylethynyl)azulene | 85 |

| 2 | Trimethylsilylacetylene | 2-Bromo-6-((trimethylsilyl)ethynyl)azulene | 92 |

Buchwald-Hartwig Amination for 2,6-Aminoazulenes

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, has emerged as a versatile method for the synthesis of arylamines. Its application in azulene chemistry allows for the direct introduction of nitrogen-containing functional groups at specific positions on the azulene ring system.

The synthesis of 2,6-diaminoazulenes can be achieved through a stepwise or one-pot Buchwald-Hartwig amination of dihaloazulenes. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and base, are critical for successful amination. For example, the use of a bulky, electron-rich phosphine ligand, such as a biarylphosphine, often leads to higher yields and selectivity. These 2,6-diaminoazulene derivatives are of interest due to their potential applications in materials science and as ligands for metal complexes.

Suzuki-Miyaura Cross-Coupling for Oligomer and Polymer Synthesis

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a cornerstone of modern synthetic chemistry. This reaction is particularly well-suited for the synthesis of conjugated oligomers and polymers.

In the context of 2,6-azulene chemistry, the Suzuki-Miyaura polymerization of 2,6-dihaloazulenes with aryldiboronic acids or their esters has been employed to create novel azulene-containing polymers. These polymers exhibit interesting electronic and optical properties, stemming from the incorporation of the azulene moiety into the polymer backbone. The molecular weight, polydispersity, and properties of the resulting polymers can be tuned by carefully controlling the polymerization conditions.

Stille Coupling Reactions for 2,6-Azulene Derivatization

The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organohalide or triflate, offers another powerful tool for the functionalization of the azulene nucleus. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups.

This methodology has been utilized for the derivatization of 2,6-dihaloazulenes, allowing for the introduction of various aryl, heteroaryl, and vinyl groups. The regioselectivity of the Stille coupling on unsymmetrically substituted dihaloazulenes can often be controlled by the differing reactivity of the carbon-halogen bonds. For instance, the coupling may proceed preferentially at the more reactive C-I bond over a C-Br bond.

Other Advanced Synthetic Methodologies

Beyond transition metal-catalyzed reactions, other advanced synthetic strategies have been developed for the construction and functionalization of the 2,6-dimethylazulene scaffold.

Cycloaddition Reactions, including [6+4] Cycloadditions involving Fulvenes

Cycloaddition reactions provide a convergent and often stereocontrolled approach to the synthesis of cyclic and polycyclic systems. The [6+4] cycloaddition reaction, in particular, is a powerful tool for the construction of the ten-membered ring system of the azulene core.

A classic and effective method for synthesizing the azulene skeleton involves the [6+4] cycloaddition of a fulvene (B1219640) with a thiophene-1,1-dioxide. The reaction proceeds via an initial cycloaddition, followed by the extrusion of sulfur dioxide to yield the azulene product. By using appropriately substituted fulvenes, such as 6,6-dimethylfulvene, this method can provide direct access to 2,6-dimethylazulene and its derivatives. This approach is highly valued for its efficiency in constructing the bicyclic azulene framework in a single step.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Approaches

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic systems. sciforum.net In the context of azulenes, the inherent dipolar nature of the bicyclic system, with its electron-rich five-membered ring and electron-deficient seven-membered ring, allows for nucleophilic attack on the tropylium-like larger ring. organic-chemistry.org The VNS reaction offers a direct route to introduce substituents onto the azulene core without pre-functionalization.

The reaction proceeds via the addition of a nucleophile, typically a carbanion stabilized by a group that can also act as a leaving group (e.g., a halogen or a sulfonyl group), to an electrophilic position on the aromatic ring. mdpi.com This is followed by a base-induced β-elimination of the leaving group, which regenerates the aromatic system and results in the net substitution of a hydrogen atom. mdpi.com

For the azulene skeleton, VNS reactions have been shown to occur preferentially at the 4- and 6-positions of the seven-membered ring. organic-chemistry.org The introduction of electron-withdrawing groups on the five-membered ring can further activate the seven-membered ring towards nucleophilic attack. organic-chemistry.orgunt.edu

Key applications of VNS in azulene chemistry include hydroxylation and amination. For instance, treatment of azulene derivatives bearing electron-withdrawing groups on the five-membered ring with tert-butylhydroperoxide in the presence of potassium tert-butoxide leads to selective hydroxylation at the 6-position. organic-chemistry.org Similarly, amination of the azulene core at the 6-position can be achieved using reagents like 4-amino-1,2,4-triazole (B31798) or N,N,N-trimethylhydrazinium iodide (TMHI). mdpi.comunt.edulibretexts.org The resulting aminoazulenes are often stabilized by acetylation for isolation and purification. unt.edu

While specific studies on the VNS reaction applied directly to a 2,6-dimethylazulene substrate are not extensively documented, the general reactivity patterns of the azulene nucleus strongly suggest that the remaining activated positions on the seven-membered ring (C4 and C8) would be potential sites for VNS functionalization. The presence of the methyl group at C6 might sterically influence the regioselectivity of the incoming nucleophile.

| VNS Reagent | Target Functionality | Typical Position of Substitution on Azulene Core | Reference |

| Chloromethyl phenyl sulfone | Benzylation | 4- and 6- | organic-chemistry.orgmdpi.com |

| 4-Amino-1,2,4-triazole | Amination | 6- | mdpi.comunt.edu |

| tert-Butylhydroperoxide | Hydroxylation | 6- (with activating groups) | organic-chemistry.org |

| N,N,N-trimethylhydrazinium iodide (TMHI) | Amination | 4-, 6-, and 8- (with activating groups) | libretexts.org |

Wittig Reactions for the Preparation of Vinyl-Substituted Azulenes

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. wikipedia.orgnih.govbch.roresearchgate.netresearchgate.net This methodology has been effectively applied to the synthesis of vinyl-substituted azulenes, which are valuable precursors for polymers and materials with interesting optoelectronic properties. arkat-usa.orgresearchgate.netmdpi.com

There are two primary approaches for the Wittig synthesis of vinylazulenes:

Reaction of an azulene-carbaldehyde with a phosphorus ylide. acs.orgwikipedia.org

Reaction of an azulenylmethylphosphonium salt with an aldehyde or ketone. nih.gov

The stereochemical outcome of the Wittig reaction (i.e., the ratio of E to Z isomers) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-alkene, whereas non-stabilized ylides often yield the (Z)-alkene as the major product. researchgate.net

While direct examples of Wittig reactions on 2,6-dimethylazulene are scarce in the literature, studies on structurally similar polymethylated azulenes, such as 4,6,8-trimethylazulene (B1196119), provide valuable insights. For instance, the Wittig reaction of 4,6,8-trimethylazulene-1-carbaldehyde and -2-carbaldehyde with benzyltriphenylphosphonium (B107652) salts has been reported to yield the corresponding styrylazulene derivatives. acs.org These reactions demonstrate the feasibility of applying the Wittig protocol to functionalize the azulene core at various positions.

Furthermore, related condensation reactions, such as the reaction of 6-methylazulene (B170512) and 4,6,8-trimethylazulene with thiophenecarbaldehydes in the presence of a strong base like potassium tert-butoxide, have been shown to produce the corresponding vinyl derivatives, further highlighting the utility of carbonyl condensation chemistry in this area. unt.edumdpi.comsynarchive.com

| Azulene Substrate | Carbonyl Compound/Ylide | Product | Yield (%) | Reference |

| 4,6,8-Trimethylazulene-1-carbaldehyde | 4-Methoxybenzyl-triphenylphosphonium chloride | 1-[(E)-4-Methoxystyryl]-4,6,8-trimethylazulene | 45 | acs.org |

| 4,6,8-Trimethylazulene-2-carbaldehyde | Benzyltriphenyl-phosphonium chloride | 2-[(E)-Styryl]-4,6,8-trimethylazulene | 68 | acs.org |

| Guaiazulene-3-carbaldehyde | (4-Methoxybenzyl)-triphenylphosphonium chloride | 3-[(E)-4-Methoxystyryl]-guaiazulene | 75 | acs.org |

| 6-Methylazulene | 2-Thiophenecarbaldehyde | 6-[(E)-2-(Thiophen-2-yl)vinyl]azulene | N/A | unt.edumdpi.com |

Ring Expansion-Annulation Strategies

Ring expansion-annulation strategies represent a powerful class of reactions for the de novo construction of the azulene skeleton from simpler precursors. mdpi.compku.edu.cn These methods are particularly valuable as they allow for the synthesis of azulenes with substitution patterns that may be difficult to achieve through the functionalization of the parent azulene.

A prominent example is the Danheiser annulation, which involves the reaction of an α,β-unsaturated ketone with a trialkylsilylallene, typically catalyzed by a Lewis acid, to form a cyclopentene (B43876) ring. core.ac.uke-bookshelf.de A related and highly effective strategy for azulene synthesis is the "ring expansion-annulation" developed by Danheiser and co-workers. arkat-usa.orgbeilstein-journals.org This methodology is based on the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates. The key step involves an intramolecular Büchner reaction, which is a rhodium-catalyzed cyclopropanation followed by a ring expansion. Subsequent β-elimination of bromide and tautomerization lead to a 1-hydroxyazulene, which can be trapped in situ as a triflate or carboxylate ester. arkat-usa.orgbeilstein-journals.org These azulenyl triflates are versatile intermediates that can undergo a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Negishi) to introduce a wide range of substituents onto the azulene core. arkat-usa.orgbeilstein-journals.org

Another related approach is the palladium-catalyzed [3+2] annulation of alkynes with concomitant aromatic ring expansion, which provides a concise route to the azulene core. nih.gov While these ring expansion-annulation strategies are powerful for the fundamental construction of the azulene ring system, their direct application to form 2,6-dimethylazulene specifically would depend on the synthesis of appropriately substituted starting materials. For instance, a suitably substituted cyclopentenone could potentially be elaborated into a 2-methylazulene (B1625034) system, and a substituted aromatic precursor could be designed to yield a 6-methyl substituent upon ring expansion. The strategic incorporation of methyl groups into the acyclic or cyclic precursors is key to achieving the desired 2,6-dimethyl substitution pattern in the final azulene product.

| Strategy | Key Precursors | Key Transformation | Resulting Core | Reference |

| Danheiser Ring Expansion-Annulation | β'-Bromo-α-diazo ketones | Rh-catalyzed intramolecular Büchner reaction/elimination | 1-Hydroxyazulene derivatives | arkat-usa.orgbeilstein-journals.org |

| Pfau-Plattner Synthesis | Indanes, diazoacetic ester | Ring enlargement, dehydrogenation, decarboxylation | Substituted azulenes | mdpi.com |

| Palladium-catalyzed [3+2] Annulation | Aryl alkynes, diboron (B99234) reagent | Aromatic ring expansion | Substituted azulenes | nih.gov |

Gold-Catalyzed Dimerization Routes

Gold catalysis has emerged as a powerful tool in modern organic synthesis, primarily due to the unique ability of gold complexes to act as soft, carbophilic π-acids, activating alkynes, allenes, and alkenes towards nucleophilic attack. nih.govwiley-vch.deresearchgate.net In the context of azulene synthesis, gold-catalyzed reactions have provided novel and efficient pathways to construct the azulene core.

One of the most significant gold-catalyzed routes to azulenes is the dimerization of diarylalkynes. This reaction, typically catalyzed by a cationic gold(I) complex, proceeds through the formation of a highly reactive vinyl cation intermediate. The trapping of this intermediate by an appropriate aryl unit from a second alkyne molecule leads to the formation of substituted azulenes in a single, atom-economical step. The substitution pattern of the resulting azulene is dictated by the substituents present on the starting diarylalkyne. This method has been successfully employed for the synthesis of various tri- and hexa-substituted azulenes.

Gold catalysts are also effective in promoting the dimerization of aliphatic terminal alkynes, although these reactions typically lead to the formation of gem-enynes rather than azulenes. Additionally, gold-catalyzed cascade reactions, such as the cycloisomerization/dimerization of chiral homopropargyl sulfonamides, have been developed, showcasing the versatility of gold catalysis in constructing complex molecular architectures. nih.gov

While gold-catalyzed dimerization offers a direct entry into the azulene framework, the synthesis of 2,6-dimethylazulene via this method has not been explicitly reported. Achieving this specific substitution pattern would require a carefully designed alkyne precursor that, upon dimerization, would yield methyl groups at the desired 2- and 6-positions. The challenge lies in controlling the regioselectivity of the dimerization and cyclization steps to afford the target isomer. Current examples in the literature primarily focus on the synthesis of aryl-substituted azulenes from diarylalkyne precursors.

| Catalyst Type | Substrate | Key Intermediate | Product Type | Reference |

| Cationic Gold(I) | Push-pull diarylalkynes | Vinyl cation | Substituted azulenes | |

| Cationic Gold(I) | Symmetric electron-rich diarylalkynes | Vinyl cation | Substituted azulenes | |

| tBuXPhosAuNTf2/NaOAc | Aliphatic terminal alkynes | Alkynylgold species | gem-Enynes | |

| Gold(I) complexes | Chiral homopropargyl sulfonamides | Enamide/Iminium intermediates | Pyrrolidine dimers | nih.gov |

Electronic Spectroscopy and Excited State Dynamics

The unique electronic structure of azulene, a non-alternant bicyclic aromatic hydrocarbon, and its derivatives, including 2,6-dimethylazulene, gives rise to fascinating photophysical properties. Unlike its isomer naphthalene, azulene exhibits a distinctive blue color and anomalous fluorescence, making it a subject of extensive spectroscopic and computational study. researchgate.net The substitution pattern, particularly at the 2- and 6-positions, has a profound impact on its electronic transitions and excited-state behavior. researchgate.netrhhz.net

A hallmark of azulene and its derivatives is the violation of Kasha's rule, which dictates that fluorescence emission should occur from the lowest excited singlet state (S₁). mappingignorance.orgnih.gov Instead, these molecules predominantly exhibit fluorescence from the second excited singlet state (S₂), a phenomenon known as anti-Kasha fluorescence. mappingignorance.orgnih.gov This unusual behavior is attributed to two key factors: a large energy gap between the S₂ and S₁ states, which hinders efficient internal conversion from S₂ to S₁, and a significantly larger oscillator strength for the S₂ → S₀ transition compared to the S₁ → S₀ transition. mappingignorance.org This combination allows the radiative decay from S₂ to compete effectively with non-radiative pathways. mappingignorance.org

The absorption spectra of azulene derivatives are characterized by distinct bands corresponding to transitions to different excited states. For instance, in azulene-containing terpyridines, the longest wavelength absorption is primarily a π–π* transition centered on the azulene moiety. beilstein-journals.org The emission from these systems is often observed from the S₂ state. beilstein-journals.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these transitions. For example, in 4′-azulenyl-functionalized 2,2′:6′,2″-terpyridines, the S₂→S₀ emission is linked to transitions involving the Highest Occupied Molecular Orbital (HOMO) and the LUMO+1 orbital. beilstein-journals.org

Studies on di(phenylethynyl)azulenes have shown that the connectivity at the 2- and 6-positions results in particularly intense luminescence compared to other isomers, highlighting the unique optical properties imparted by this substitution pattern. researchgate.netrsc.org

Table 1: Photophysical Properties of Selected Azulene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Transition | Reference |

| 4'-(Azulen-1-yl)-2,2':6',2"-terpyridine (4a) | ~377 | 435 | S₂→S₀ | beilstein-journals.org |

| 4'-(4,6,8-Trimethylazulen-1-yl)-2,2':6',2"-terpyridine (4b) | ~381 | - | - | beilstein-journals.org |

| 2,6-di(phenylethynyl)azulene | - | Intense Luminescence | - | researchgate.netrsc.org |

The inherent electronic asymmetry of the azulene core, with its electron-rich five-membered ring and an electron-deficient seven-membered ring, imparts a significant dipole moment and facilitates intramolecular charge transfer (CT) upon photoexcitation. mdpi.comresearchgate.net This CT character is fundamental to the optical and electronic properties of its derivatives.

In systems where azulene is connected to other moieties, such as pyridine, CT interactions are prominent. TDDFT calculations on 4′-azulenyl-functionalized terpyridines reveal that the lowest energy absorption involves some degree of azulene-to-pyridine charge transfer. beilstein-journals.org Similarly, in 6-(4-pyridyl)azulene derivatives designed as hole transport materials, the maximum absorption peaks are associated with intramolecular charge transfer from a donor group to the azulene core acceptor. mdpi.com

The substitution pattern significantly influences charge transport properties. Experimental and theoretical studies on cyanoazulene isomers have demonstrated that the 2,6-substituted derivative (2,6-Az) exhibits substantially higher conductance than the 1,3-isomer. researchgate.netaip.org This is because the Lowest Unoccupied Molecular Orbital (LUMO), which is close to the Fermi energy of the electrodes, acts as an active transport channel in the 2,6- and 4,7-isomers, a pathway not available to the 1,3-derivative at low bias. researchgate.net DFT calculations have further revealed that alkyne substituents at the 2- and 6-positions of azulene contribute significantly to both the ground and excited states, making this substitution pattern a promising candidate for developing low band-gap conjugated materials. rsc.org

Azulene-based systems are known for their stimuli-responsive behavior, particularly their sensitivity to acids. researchgate.netresearchgate.net The electron-rich nature of the azulene core allows for direct protonation on its π-skeleton, leading to the formation of a stable azulenium cation and a drastic change in the π-conjugation system. researchgate.netd-nb.info This reversible protonation-deprotonation process can be harnessed to switch the material's optical properties. researchgate.net

The 2,6-connectivity in azulene derivatives has been shown to produce the most pronounced stimuli-responsive behavior upon acid treatment. researchgate.netrsc.org For example, 2,6-di(phenylethynyl)azulene exhibits a strong fluorescence "turn-on" response accompanied by a red-shift in emission upon protonation. researchgate.net Copolymers containing azulene and bithiophene units can be rendered highly conductive through protonation with acids like trifluoroacetic acid (TFA). acs.org This process dramatically alters the material's electronic structure, as observed by UV-vis-NIR spectroscopy, and creates conducting channels within the material. acs.org

This acid-induced switching is not limited to fluorescence intensity but can also manifest as significant color changes. researchgate.net The protonation effectively modifies the HOMO and LUMO energy levels, providing a mechanism for effective control over the optical band gap. researchgate.net This behavior makes 2,6-disubstituted azulenes promising candidates for optical sensors and molecular switches. researchgate.netd-nb.info

Investigation of Charge Transfer Interactions and Luminescence in 2,6-Azulene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for determining the precise molecular structure of organic compounds like 2,6-dimethylazulene. sigmaaldrich.comrsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. wikipedia.orglibretexts.org

In a typical ¹H NMR spectrum of 2,6-dimethylazulene, distinct signals would be expected for the different protons. The methyl protons at the 2- and 6-positions would likely appear as a singlet (or closely spaced singlets) in the upfield region of the spectrum. The aromatic protons on the azulene core would resonate at different chemical shifts in the downfield region, with their specific positions and splitting patterns (spin-spin coupling) providing unambiguous evidence for the 2,6-substitution pattern. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in 2,6-dimethylazulene would produce a distinct signal, allowing for the confirmation of the total number of carbons and the symmetry of the molecule. The chemical shifts of the carbons would be influenced by their position in the five- or seven-membered ring and their proximity to the methyl substituents.

NMR is also a powerful tool for studying dynamic processes and host-guest interactions. For instance, ¹H NMR has been used to confirm the direct protonation on the π-system of azulene derivatives upon the addition of acid, by observing the characteristic shifts in the proton signals. d-nb.info Similarly, the structures of complex polymers incorporating azulene units have been verified using NMR techniques. acs.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.organton-paar.com This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise atomic positions, bond lengths, and bond angles can be determined. uomustansiriyah.edu.iq

For a molecule like 2,6-dimethylazulene, single-crystal X-ray analysis would provide unequivocal proof of its molecular structure. It would reveal the planarity of the azulene core and the geometry of the methyl substituents. Such structural data is crucial for understanding the relationship between molecular structure and the material's electronic and photophysical properties. A crystallographic study on a related compound, a chromium complex of 2-isocyano-6,6-dimethylazulene, demonstrates the application of this technique to azulene systems. academicanalytics.com

Table 2: Representative Crystal System Data from a Crystallographic Study Note: This table is an illustrative example based on typical data presented in crystallographic reports, such as for compound 9g in reference .

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2(1)2(1)2(1) |

| a (Å) | 8.0460(10) |

| b (Å) | 14.280(2) |

| c (Å) | 22.646(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2602.0(6) |

| Z (molecules/unit cell) | 4 |

Beyond individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the solid state, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, including van der Waals forces, hydrogen bonds, and π-π stacking. nih.gov

For aromatic molecules like 2,6-dimethylazulene, π-π stacking is a particularly important interaction, where the planar π-systems of adjacent molecules align face-to-face or offset. mdpi.com These interactions significantly influence the material's bulk properties, including its electronic conductivity and stability. Studies on related aromatic systems have revealed various packing motifs, such as herringbone patterns and lamellar 2D π-stacking. hhu.de The distance between stacked rings is a key parameter, with typical centroid-to-centroid distances ranging from approximately 3.1 to 3.9 Å. mdpi.comhhu.deresearchgate.net For example, π-stacking in some phenoxyl radical complexes occurs with intermolecular distances as short as 3.18 Å. mdpi.com

The substitution pattern on the azulene core can influence crystal packing. For instance, the introduction of certain groups can reduce crystallinity by disrupting efficient packing. mdpi.com Conversely, specific substituents can be used in crystal engineering to encourage desired packing arrangements and facilitate intramolecular π-stacking. rsc.org The intrinsic dipole moment of azulene adds another layer of complexity, potentially leading to specific head-to-tail or antiparallel arrangements in the solid state to minimize electrostatic repulsion and maximize attraction, which in turn affects charge transport properties. researchgate.net

Hirshfeld Surface Analysis in Azulene Derivatives

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules, creating a unique surface for each molecule. mdpi.com The surface is colored to map various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds or other strong interactions, while blue regions signify weaker or no interactions. mdpi.com

In the study of azulene derivatives, Hirshfeld surface analysis provides critical insights into the packing of molecules in the solid state. The analysis helps in identifying and differentiating various non-covalent interactions, such as van der Waals forces, C-H···π interactions, and particularly π-π stacking, which is a characteristic feature of aromatic systems like azulene. researchgate.net The fingerprint plots generated from the Hirshfeld surface offer a quantitative summary, breaking down the surface into contributions from different types of atomic contacts (e.g., H···H, C···H, C···C). For many organic crystals, H···H contacts are the most abundant, but for azulenes, the analysis of C···C and C···H contacts is crucial for understanding the π-π stacking that governs their supramolecular assembly. researchgate.net

While this technique has been applied to various complex azulene derivatives to understand their crystal engineering, specific Hirshfeld surface analysis data for the parent 2,6-dimethylazulene is not prominently available in the surveyed literature. However, the principles confirm that such an analysis would be invaluable in elucidating how the methyl groups at the 2- and 6-positions influence the crystal packing and intermolecular forces compared to other azulene isomers.

Quantum Mechanical and Theoretical Chemistry Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. mpg.de This quantum mechanical method calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than traditional wavefunction-based methods, especially for larger molecules. mpg.de

For azulene systems, DFT calculations are instrumental in predicting a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic characteristics. scielo.braps.org Theoretical studies on 2,6-substituted azulenes show that functionalization at these specific positions has a profound impact on the electronic properties. researchgate.net DFT calculations reveal that substituents at the 2- and 6-positions have significant contributions to both the ground and excited electronic states. researchgate.net This makes the 2,6-connectivity pattern in azulene a promising motif for developing novel conjugated materials with tailored optoelectronic properties. researchgate.net By modeling the system, DFT can predict sites of electrophilic or nucleophilic attack, thus providing a theoretical basis for the observed chemical reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally correlates with high chemical reactivity, low kinetic stability, and the ability to be polarized. researchgate.net

The HOMO-LUMO gap also determines the lowest energy electronic excitation possible in a molecule, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com In azulene derivatives, the position of substituents significantly modulates the FMO energies. Theoretical studies on various di-substituted azulenes indicate that the 2,6-substitution pattern is particularly effective at lowering the HOMO-LUMO gap. researchgate.net This reduction in the energy gap is a key factor in the design of low band-gap materials for applications in electronics and optoelectronics. researchgate.net The electronic transitions in azulenes, such as the characteristic S0 → S1 and S0 → S2 transitions, are directly related to the energies of these frontier orbitals. researchgate.net

Table 1: Conceptual Relationship between Azulene Substitution and Electronic Properties This table is a conceptual representation based on theoretical principles; specific values for 2,6-dimethylazulene require dedicated computational studies.

| Property | 1/3-Substitution | 2/6-Substitution | Rationale |

|---|---|---|---|

| HOMO-LUMO Gap | Larger | Smaller | 2,6-substitution allows for more effective π-electron delocalization along the long axis of the molecule, lowering the LUMO energy and reducing the gap. researchgate.net |

| Reactivity | Lower | Higher | A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net |

| Wavelength of Absorption (λ_max) | Shorter | Longer | A smaller energy gap corresponds to absorption of lower energy (longer wavelength) light. schrodinger.com |

Molecular symmetry plays a crucial role in determining many of its physical properties, including the existence of a permanent dipole moment. ox.ac.uk The substitution pattern of 2,6-dimethylazulene imparts a C2v symmetry to the molecule. researchgate.netharvard.edu This point group is characterized by a C2 rotation axis and two perpendicular vertical mirror planes (σv). mdpi.com

For a molecule to possess a permanent dipole moment, its charge distribution must be asymmetric. ox.ac.uk The symmetry elements of the molecule's point group dictate whether a dipole moment is possible and, if so, its direction. In a molecule with C2v symmetry, a dipole moment is allowed and must lie along the C2 rotation axis. ox.ac.uk For 2,6-dimethylazulene, this axis passes through the 2- and 6-positions. Functionalization at these positions facilitates effective electron delocalization along this C2 axis, leading to a significant dipole moment. researchgate.net This is in contrast to its benzenoid isomer, naphthalene, which is nonpolar. The inherent dipolar nature of the azulene core, arising from its 7-membered and 5-membered ring structure, is strategically enhanced by the 2,6-substitution pattern.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in Relation to Reactivity and Optoelectronic Behavior

Electrochemical Characterization

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox (reduction-oxidation) behavior of chemical species. gamry.com The method involves sweeping the potential of an electrode linearly with time and measuring the resulting current. mtxlabsglobal.com A plot of current versus potential, called a cyclic voltammogram, provides information on the redox potentials and the stability of the electrochemically generated species. oroboros.atals-japan.com

For azulene derivatives, CV is used to characterize their electron-donating and electron-accepting capabilities. The voltammograms typically show one or more oxidation peaks (anodic processes) and reduction peaks (cathodic processes). The potentials at which these peaks occur are influenced by the structure of the azulene core and the nature of its substituents. For instance, studies on related trimethylazulene derivatives show distinct anodic and cathodic peaks, with the peak currents being proportional to the concentration of the analyte. researchgate.net The reversibility of these redox processes, which provides information on the stability of the generated radical ions, can also be assessed from the CV data. researchgate.net While specific cyclic voltammetry data for 2,6-dimethylazulene is not detailed in the available literature, the technique remains the primary method for experimentally probing its redox behavior and understanding how the dimethyl substitution at the 2- and 6-positions affects its electrochemical properties compared to other isomers.

Electrochemical Impedance Spectroscopy (EIS) Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties and charge transfer kinetics of electrochemical systems. In the context of azulene-based materials, EIS provides critical insights into the conductivity, capacitance, and resistance of polymer films and modified electrodes, which are essential for applications ranging from corrosion inhibition to sensor development.

Studies on conjugated copolymers incorporating azulene units have utilized EIS to demonstrate their potential as corrosion-resistant coatings. For instance, a series of copolymers containing alkylated bithiophene and electroactive azulene units were synthesized and analyzed. EIS measurements revealed that these polymers become significantly more conductive upon protonation with inorganic acids like HCl. acs.org This change is attributed to the formation of stable cation radicals (polarons and bipolarons) along the polymer backbone, facilitated by the azulene moieties. The impedance of these polymer-coated electrodes was found to decrease dramatically—by a factor of 10³ to 10⁴—when in contact with an aqueous acid solution, indicating a substantial enhancement in conductivity and suggesting their utility in corrosion control applications. nih.govbeilstein-journals.org

The typical EIS response for these systems is visualized in a Nyquist plot, which graphs the imaginary part of impedance against the real part. For many azulene-based polymer films, the Nyquist plot features a semicircular region at high frequencies and a linear region at low frequencies. mdpi.comcomsol.com The diameter of the semicircle corresponds to the electron-transfer resistance (Rct), a key parameter that quantifies the resistance to charge transfer at the electrode-electrolyte interface. mdpi.comscispace.com A smaller Rct value generally signifies faster electron transfer kinetics and higher conductivity. scispace.com The linear portion is often associated with diffusion-limited processes. comsol.com

In a study of chemically modified electrodes (CMEs) based on an (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole ligand, EIS was employed to characterize the properties of the electropolymerized film. mdpi.com The Nyquist plots for these CMEs confirmed the presence of the deposited polymer film, and the Rct values were determined to characterize the electrode interface. mdpi.comresearchgate.net Similarly, EIS has been used to characterize electrodes modified with other azulene derivatives, such as 5-[(azulen-1-yl)methylene]-2-thioxothiazolidin-4-one, providing data on the properties of films formed under various electrochemical conditions. upb.ro These studies collectively show that EIS is an indispensable tool for evaluating the performance of azulene-based materials in various electrochemical applications.

Table 1: EIS-Derived Properties of Azulene-Based Copolymers

| Polymer System | Key EIS Finding | Application | Reference |

|---|---|---|---|

| Azulene-Bithiophene Copolymers | Conductivity increases 10³–10⁴ fold upon protonation with acid. | Corrosion Coating | acs.orgnih.govbeilstein-journals.org |

| Poly( (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole ) | Nyquist plot shows a semicircle corresponding to the electron-transfer resistance (Rct) of the polymer film. | Electrochemical Sensors | mdpi.comresearchgate.net |

| Poly( 5-[(azulen-1-yl)methylene]-2-thioxothiazolidin-4-one ) | Characterization of film properties under different electropolymerization conditions. | Modified Electrodes | upb.ro |

Electrochromic Properties of 2,6-Azulene-Based Materials

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color) in response to an applied electrical potential. tcichemicals.com Azulene-based polymers, particularly those functionalized at the 2- and 6-positions, have emerged as promising candidates for electrochromic materials due to the inherent redox activity and unique electronic structure of the azulene core.

The incorporation of azulene into conjugated polymer backbones allows for the tuning of their electrochromic behavior. The substitution pattern on the azulene ring significantly influences the properties of the resulting polymer. nih.gov Specifically, linking through the 2,6-positions can effectively extend the π-conjugation of the polymer, impacting its electronic and optical characteristics.

Research into azulene-fluorene conjugated polymers, where the azulene unit is substituted at the 2,6-positions, has demonstrated distinct electrochromic switching. One such polymer exhibited a color change from pale yellowish-green in its neutral state to light brown upon oxidation. researchgate.net Similarly, terpolymers containing azulene, fluorene, and benzothiadiazole units have been synthesized and studied for their electrochromic properties. Thin films of these polymers displayed a reversible color transition from yellowish-green (in the neutral and reduced states) to greyish-brown (in the oxidized state). beilstein-journals.org

Further advancements have been made with azulene-carbazole-benzothiadiazole terpolymers. The introduction of the electron-accepting benzothiadiazole unit alongside the electron-donating azulene and carbazole (B46965) units creates a donor-acceptor (D-A) type structure. This design lowers the oxidation potential of the polymers, leading to enhanced electrochromism. nih.govbeilstein-journals.org An electrochromic device constructed from one of these polymers demonstrated a high-contrast transition from black to transmissive. nih.govbeilstein-journals.org

Studies on homopolymers created by the electropolymerization of 2- or 6-functionalized azulenes have also been conducted. These poly(azulene) films all exhibited electrochromism, which was correlated with a two-stage oxidation process corresponding to the formation of the azulenium cation and then the polaron. researchgate.net It was noted that incorporating electron-donating groups at the 2-position of the azulene monomer significantly improved the stability of the resulting electrochromic film compared to those with a 6-alkylazulene structure. researchgate.net

Table 2: Electrochromic Properties of Various 2,6-Azulene-Based Polymers

| Polymer System | Color Change (Neutral to Oxidized) | Electrochromic Contrast | Reference |

|---|---|---|---|

| Azulene-Fluorene Copolymer (2,6-linked) | Pale Yellowish-Green to Light Brown | Not Specified | researchgate.net |

| Azulene-Fluorene-Benzothiadiazole Terpolymer (P137) | Yellowish-Green to Greyish-Brown | 17% in NIR region | beilstein-journals.org |

| Azulene-Fluorene-Benzothiadiazole Terpolymer (P138) | Yellowish-Green to Greyish-Brown | 13% in NIR region | beilstein-journals.org |

| Azulene-Carbazole-Benzothiadiazole Terpolymer (P143) | Black to Transmissive | High Contrast | nih.govbeilstein-journals.org |

| Poly(2-arylazulene) | Green to Brown (protonation-induced) | Device stability influenced by aryl group | researchgate.net |

Elucidation of Reaction Pathways and Intermediate Formation in Synthetic Routes

The synthesis of 2,6-dimethylazulene can be achieved through various reaction pathways, each involving distinct intermediates. One established method begins with 5,6-dimethylindan, utilizing a diazoacetic ester method to yield 2,6-dimethylazulene. vulcanchem.com This process is known to form intermediate complexes before arriving at the final product. vulcanchem.com Another versatile approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with appropriate olefins. vulcanchem.com This synthesis proceeds via an [8+2] cycloaddition to form a strained cycloadduct intermediate, which then undergoes decarboxylation to form another intermediate that subsequently eliminates alcohol to produce the azulene ring system. vulcanchem.com

A modification of the Buchner reaction provides another route, constructing the azulene skeleton through the addition of a carbene to a 4,7-dihydroindan system. researchgate.net This method favors addition at the external double bond of the dihydroindan ring. researchgate.net The Hofmann pyrolysis of N-(2-methyl-6-azulyl)-N,N,N-trimethylammonium hydroxide also yields 2,6-dimethylazulene, albeit in low yields, alongside other products like polymers and 2-hydroxymethyl-6-methylazulene. researchgate.net

Furthermore, the condensation of a methyl group on the seven-membered ring of an azulene precursor with an aldehyde can be employed. This reaction is thermodynamically controlled, with the 6-position being the preferred site of reaction over the 4(8)-positions due to the formation of more stable alkenes and reduced steric hindrance. researchgate.net In some cases, intermediate alcohols can undergo an Oppenauer hydride transfer to excess aldehyde, leading to the formation of ketones as undesired byproducts. researchgate.net

The formation of azulenes can also be achieved through a 10π electrocyclic condensation. An example involves the condensation between 6-dimethylamino-2-(dimethyliminomethyl)fulvene and an allylic anion, which after elimination of dimethylamine, forms an intermediate that undergoes a 10π electrocyclic condensation. The final aromatization occurs through the thermal elimination of another molecule of dimethylamine. mdpi.com

Analysis of Nucleophilic and Electrophilic Reactivity Patterns at Substituted Positions

The unique electronic structure of the azulene nucleus, which can be viewed as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation, dictates its reactivity. wikipedia.org This results in the five-membered ring being electron-rich and nucleophilic, while the seven-membered ring is electron-poor and electrophilic. wikipedia.org For 2,6-dimethylazulene, the methyl groups at positions 2 and 6 influence the π-electron system, affecting the reactivity at various positions. vulcanchem.com

Electrophilic Reactivity:

Electrophilic substitution reactions are a hallmark of azulene chemistry. Due to the electron-rich nature of the five-membered ring, electrophilic attack typically occurs at the 1 and 3 positions. However, the substituents on the azulene core can direct electrophiles to other positions. For instance, Vilsmeier formylation of syn-2.2azulenophane, a related dimer, occurs at the 3-position. d-nb.info

Nucleophilic Reactivity:

The seven-membered ring of azulene exhibits an electrophilic character, making it susceptible to nucleophilic attack. mdpi.com However, the electron density at positions 4(8) and 6 is not inherently high, which can limit direct nucleophilic aromatic substitution (SNAr). mdpi.com Despite this, nucleophilic reactions at substituents on the seven-membered ring are more common. mdpi.com

The reactivity at the 6-position is of particular interest. Halogen–metal exchange reactions can be performed at the 6-position, for example, using 6-iodoazulene with n-butyllithium, creating a 6-azulenylmetal species that can then react with various electrophiles. mdpi.com Palladium-catalyzed reactions of 6-bromoazulene with amines have also been reported. mdpi.com Vicarious nucleophilic substitution (VNS) provides a pathway for amination and hydroxylation at the 6-position of the azulene ring. mdpi.com

The methyl groups themselves can participate in reactions. The methyl group at the 6-position can be deprotonated by a base to form a carbanion, which can then react with aldehydes in a condensation reaction. researchgate.net This reactivity is influenced by electronic and steric factors, with the 6-position being favored over the 4- and 8-positions. researchgate.net

Characterization of Catalytic Mechanisms in Transition Metal-Mediated Transformations

Transition metals play a significant role in mediating transformations of azulene derivatives, including 2,6-dimethylazulene. The mechanisms of these catalytic reactions are crucial for understanding and optimizing synthetic strategies.

A common mechanistic step in transition metal catalysis is oxidative addition , where the metal inserts into a bond, followed by reductive elimination , where a new bond is formed and the metal is regenerated. libretexts.org In the context of cross-coupling reactions, a general mechanism involves the oxidative addition of an aryl halide or triflate to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent, and finally, reductive elimination to form the coupled product and regenerate the catalyst. rsc.org

For instance, palladium-catalyzed cross-coupling reactions are used to synthesize aryl- and heteroaryl-substituted azulenes. researchgate.net The mechanism of palladium-catalyzed amination of 6-bromoazulene likely follows a similar path, involving the oxidative addition of the Pd(0) catalyst to the C-Br bond. mdpi.com

Nickel-catalyzed reactions have also been studied. For example, a nickel-on-carbon (Ni/C) catalyst has been shown to facilitate the amidation of aldehydes. nih.gov The proposed mechanism involves the initial condensation of the aldehyde and amine to form an imine, which is then reduced by the Ni/C catalyst acting as a hydrogenation agent. nih.gov Density functional theory (DFT) calculations can be employed to study the interactions between the catalyst and substrates and determine the energy profiles of the transition states. nih.gov

Iridium complexes can act as photoredox catalysts in various transformations. encyclopedia.pub A general mechanism for photoredox catalysis involves the photochemical excitation of the iridium catalyst, which can then be oxidized or reduced by other species in the reaction mixture, initiating a catalytic cycle. encyclopedia.pub For example, in a glycosidation reaction, an excited Ir(III) species is oxidized, and the resulting Ir(IV) complex is then reduced to regenerate the catalyst. encyclopedia.pub

The development of new catalytic processes often involves detailed mechanistic studies, including low-temperature NMR, IR, and Raman investigations, as well as DFT calculations, to understand the reaction pathways and intermediates. hu-berlin.de

Investigation of Photoreactivity and Photodecomposition Pathways of Azulene Chromophores

The photophysical and photochemical properties of azulenes are unique among aromatic hydrocarbons. A key feature is their violation of Kasha's rule, with fluorescence often occurring from the second excited singlet state (S2) to the ground state (S0), rather than from the lowest excited singlet state (S1). acs.org The S1 → S0 nonradiative transition in azulene is extremely fast. acs.org

The photoreactivity of azulene derivatives is an active area of research. Upon excitation, azulene chromophores can undergo various transformations and degradation pathways. Studies on chamazulene (B1668570), an alkyl-substituted azulene, have shown that photodegradation can lead to a variety of products. preprints.org The presence of oxygen plays a significant role in the photo-oxidative degradation of azulenic compounds. preprints.org

One proposed photodegradation pathway involves the formation of a carbon-centered radical on the azulene, which can react with molecular oxygen to form a peroxyl radical intermediate. preprints.org This intermediate can then lead to side-chain oxidation, forming aldehyde derivatives. preprints.org Other degradation products can include quinones and benzenoids, which result from the rearrangement of the conjugated structure and modification of the azulene ring. preprints.org The formation of these degradation products often leads to a color change in the solution, as the azulene chromophore is altered. preprints.org Dimerization and oligomerization of the azulene can also occur through the combination of radical intermediates. preprints.org

The photoreactivity can be influenced by substituents on the azulene core. For example, the introduction of ethynyl (B1212043) groups at the 2- and 6-positions can lead to compounds with interesting optical and physical properties. researchgate.net The photostability of azulene derivatives is a crucial factor for their application in materials science. Some azulene-containing systems, like calix preprints.orgazulene, have shown significant stability against photodegradation upon illumination in the near-UV-visible region. unimelb.edu.au

The study of photoreactivity also includes investigating the effect of the environment, such as the solvent. The photodegradation kinetics of chamazulene have been shown to be dependent on the solvent and the extent of air exposure. preprints.org

Applications in Advanced Functional Materials and Molecular Devices

Organic Electronics and Optoelectronics

The inherent dipolar nature of the azulene (B44059) molecule, with its electron-rich five-membered ring and electron-deficient seven-membered ring, makes it an intriguing building block for organic electronic and optoelectronic materials. beilstein-journals.org Substitution at the 2- and 6-positions, which lie along the long axis of the molecule, can significantly modulate its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This modulation is crucial for designing materials with suitable charge transport properties and optical characteristics for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs).

Development and Performance in Organic Field-Effect Transistors (OFETs)

Research on azulene-based heteroaromatics has further underscored the potential of 2,6-disubstituted azulenes in OFETs. For instance, azulene–pyridine-fused heteroaromatics have been synthesized and their OFET performance evaluated, demonstrating the versatility of the azulene core in creating novel semiconductor materials. acs.org The performance of such devices is highly dependent on the molecular design and the resulting solid-state packing, which influences the intermolecular charge hopping.

To illustrate the potential performance, the table below shows data for a related 2,6-azulene-based conjugated polymer.

| Parameter | Value | Significance in OFETs |

| Charge Carrier Mobility (μ) | Varies with polymer structure | Higher mobility leads to faster device operation. |

| On/Off Current Ratio | Typically > 10^5 | A high ratio is crucial for the switching function of a transistor. |

| Threshold Voltage (Vth) | Dependent on device architecture | A low threshold voltage is desirable for low-power applications. |

Note: The data in this table is representative of 2,6-azulene-based polymers and not specific to 2,6-dimethylazulene.

Applications in Organic Light-Emitting Diodes (OLEDs)

The application of 2,6-dimethylazulene in OLEDs has not been specifically reported. However, the unique photophysical properties of 2,6-disubstituted azulenes make them interesting candidates for emissive or host materials in OLEDs. Azulene derivatives are known for their anomalous S2→S0 fluorescence, a violation of Kasha's rule, which is generally weak. mdpi.com However, strategic substitution can alter the emission properties.

For example, the introduction of diphenylaniline groups at the 2- and 6-positions of azulene has been shown to induce intense absorption and emission in the visible region. mdpi.com A disubstituted molecule at positions 2 and 6 demonstrated a new strong absorption band in the visible range with a maximum at 468 nm and a molar coefficient of 86,888 M⁻¹ cm⁻¹. mdpi.com This same molecule also exhibited a new intense emission band in the visible spectrum with a maximum at 523 nm. mdpi.com These properties are critical for the development of efficient light-emitting materials.

The table below summarizes the photophysical properties of a 2,6-disubstituted diphenylaniline-azulene derivative, highlighting its potential for OLED applications.

| Photophysical Property | Value | Relevance to OLEDs |

| Absorption Maximum (λabs) | 468 nm | Efficient absorption is important for the energy transfer processes in OLEDs. |

| Emission Maximum (λem) | 523 nm | Determines the color of the emitted light. |

| Molar Absorption Coefficient (ε) | 86,888 M⁻¹ cm⁻¹ | A high value indicates strong light absorption. |

| Fluorescence Quantum Yield (ΦF) | Not reported | A high quantum yield is necessary for high-efficiency emitters. |

Note: This data is for a 2,6-bis(diphenylaniline)azulene, not 2,6-dimethylazulene.

Integration into Organic Solar Cells (OSCs)

There is no specific research on the integration of 2,6-dimethylazulene into organic solar cells. However, theoretical studies and research on related compounds suggest that the 2,6-azulene framework could be beneficial for OSC applications. The 2,6-connectivity is predicted to create low band-gap conducting polymers, which is a highly desirable characteristic for materials used in the active layer of OSCs to enhance light absorption, particularly in the near-infrared region. rsc.org

The ability to tune the HOMO and LUMO energy levels through substitution at the 2- and 6-positions is also crucial for achieving efficient charge separation and transport at the donor-acceptor interface in an OSC. researchgate.net By carefully selecting substituents, it is possible to design azulene-based materials with energy levels that are well-matched with common acceptor or donor materials, thereby maximizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

Molecular Sensing and Switching Devices

The responsiveness of the azulene electronic structure to external stimuli makes it a prime candidate for the development of molecular switches and chemical sensors. The 2,6-substitution pattern has been shown to play a significant role in this responsiveness.

Design and Functionality as Molecular Switches and Chemical Sensors

Research has demonstrated that di(phenylethynyl)azulene isomers with a 2,6-connection exhibit intense luminescence and the strongest stimuli-responsive behavior upon acid treatment compared to other isomers. rsc.org This response can be harnessed for the design of "turn-on" fluorescent sensors. In its neutral state, the 2,6-disubstituted azulene may be non-emissive or weakly emissive. Upon interaction with an analyte, such as a proton, a significant increase in fluorescence intensity can be observed. rsc.org

The sensing mechanism is based on the protonation of the azulene ring, which alters its electronic structure and photophysical properties. The ability of 2,6-disubstituted azulenes to show a distinct optical response to changes in their chemical environment makes them promising for the development of chemosensors.

Development of Proton-Responsive Materials

The development of proton-responsive materials based on 2,6-disubstituted azulenes is an active area of research. Upon protonation with a strong acid, the optical properties of these materials change dramatically. rsc.org For example, the treatment of 2,6-di(phenylethynyl)azulene with a superacid leads to the formation of an azulenium cation, which is accompanied by a significant increase in luminescence intensity and a bathochromic (red) shift of the emission wavelength. rsc.org This is because the S1→S0 transition becomes the dominant radiative decay pathway in the protonated species. rsc.org

This proton-responsive behavior is not only limited to optical properties but can also be used to tailor the conducting properties of the material. rsc.org This opens up possibilities for creating materials that can switch between different electronic states in response to pH changes, which could be utilized in various applications, including smart materials and electronic devices. The development of 2,6-azulene-based polymers with proton responsiveness has been shown to yield materials with high electrical conductivity upon protonation. acs.org

Supramolecular Assemblies and Polymer Systems

The inherent dipolar nature and tunable electronic properties of 2,6-dimethylazulene make it an attractive component for the construction of complex supramolecular assemblies and functional polymers.

Investigations in Cyclophane Chemistry Involving 2,6-Dimethylazulene Moieties

Cyclophanes are molecules characterized by an aromatic ring bridged by a chain, creating a strained yet intriguing structure. wikipedia.org The incorporation of 2,6-dimethylazulene into cyclophane architecture has led to the synthesis of novel compounds with unique properties.

One notable example is the synthesis of anti-2.2azulenophane. researchgate.net This compound was prepared through the Hofmann pyrolysis of N-(2-methyl-6-azulyl)-N,N,N-trimethylammonium hydroxide (B78521), yielding the cyclophane in a modest 4.3% yield alongside other products such as a polymer (29%), 2,6-dimethylazulene (1.1%), and 2-hydroxymethyl-6-methylazulene (12%). researchgate.net The synthesis notably did not produce the syn isomer. researchgate.net

A key characteristic of anti-2.2azulenophane is the significant π-π interaction between the two azulene rings. researchgate.net This interaction is evidenced by its enhanced basicity towards protonation and its reaction with tetracyanoethylene (B109619) when compared to 2,6-dimethylazulene. researchgate.net The monoprotonated form of this cyclophane exhibits a charge-transfer band in its electronic spectrum, which is indicative of a transannular charge-transfer interaction between the protonated and unprotonated azulene rings. researchgate.net Conversely, the diprotonated form shows no such charge-transfer band, consistent with the repulsive forces between the two positively charged azulene nuclei. researchgate.net

Exploration of Self-Assembly Mechanisms and Resulting Architectures

Self-assembly is a process where individual molecules spontaneously organize into ordered structures through non-covalent interactions. sigmaaldrich.comfrontiersin.org The driving forces behind this phenomenon include hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. sigmaaldrich.com In the context of azulene chemistry, the inherent dipole moment of the azulene core plays a crucial role in directing self-assembly.

Research has shown that the intermolecular dipole-dipole interactions of azulene units are significant in promoting the self-assembly of porphyrin-azulene conjugates. researchgate.net These interactions can lead to the formation of well-defined nanostructures. The process of self-assembly is often initiated by a balance between attractive and repulsive forces, which can be influenced by factors such as solvent, temperature, and pH. frontiersin.orgnso-journal.org The resulting architectures can range from simple aggregates to complex, hierarchical structures. frontiersin.org

Synthesis and Characterization of Conjugated Polymers and Oligomers, including Poly[2,6-aminoazulene] and Azulene-Fluorene Copolymers

The functionalization of azulene at the 2- and 6-positions is a key strategy for creating conjugated polymers with a head-to-tail alignment of dipoles. This arrangement facilitates effective electron delocalization along the polymer backbone. nih.gov

Poly[2,6-aminoazulene]

The first chemical synthesis of poly[2,6-aminoazulene] was achieved using the Buchwald-Hartwig reaction protocol. nih.govresearchgate.net The synthesis involved the coupling of tert-butyl N-(6-bromoazulen-2-yl)carbamate, which was prepared from 2-aminoazulene. nih.govresearchgate.net The resulting polymer exhibited a significant red-shift in its absorption maximum (591 nm) compared to the monomeric aminoazulene (394 nm) and the dimer (481 nm), indicating extended conjugation. researchgate.netrsc.org Protonation of these aminoazulenes occurs at the C1 position(s), leading to further red-shifts in the absorption maxima. researchgate.netrsc.org DFT calculations have suggested that the C-N bonds in the polymer are shortened due to resonance contributions, which enhances conjugation along the backbone. rsc.org

Azulene-Fluorene Copolymers

Azulene-fluorene copolymers connected at the 2,6-positions of the azulene ring have been synthesized via Suzuki-Miyaura coupling. nih.gov The key monomer, 2,6-dibromoazulene, was coupled with a fluorene-based boronic ester to yield the desired polymers. nih.gov These copolymers demonstrate good solubility in organic solvents and high thermal stability. nih.gov A noteworthy characteristic of these polymers is their reversible color change upon protonation with trifluoroacetic acid (TFA), both in solution and in the solid thin-film state. nih.gov

| Polymer/Oligomer | Synthesis Method | Key Properties |

| Poly[2,6-aminoazulene] | Buchwald-Hartwig coupling | Extended conjugation, Red-shifted absorption, Reversible protonation |

| Azulene-Fluorene Copolymers | Suzuki-Miyaura coupling | High thermal stability, Reversible color change upon protonation |

Advanced Analytical and Sensing Applications

The unique electrochemical and optical properties of 2,6-dimethylazulene and its derivatives make them promising candidates for the development of novel sensors.

Development of Materials for Heavy Metal Ion Detection

Chemically modified electrodes (CMEs) based on azulene derivatives have been developed for the detection of heavy metal ions. bch.romdpi.comrevistadechimie.ro These sensors often utilize the complexing ability of functional groups attached to the azulene core.

For instance, a CME prepared from 4-(5-isopropyl-3,8-dimethylazulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine has been used to detect heavy metals like lead (Pb), cadmium (Cd), mercury (Hg), and copper (Cu) through anodic stripping voltammetry. bch.ro Similarly, electrodes modified with (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole have shown promise for the sensitive detection of Pb(II) and Cd(II) ions, with a detection limit for Pb(II) in the range of 10⁻⁹ M. mdpi.comresearchgate.net The sensing mechanism relies on the complexation of the metal ions by the ligand on the electrode surface, followed by electrochemical detection. mdpi.com

| Azulene Derivative | Detected Metal Ions | Detection Method |

| 4-(5-isopropyl-3,8-dimethylazulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine | Pb, Cd, Hg, Cu | Anodic Stripping Voltammetry |

| (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole | Pb(II), Cd(II) | Anodic Stripping Voltammetry |

Design and Evaluation of Novel Molecular Receptors

Molecular receptors are designed to selectively bind specific guest molecules. The unique structure and electronic properties of azulene make it an interesting scaffold for creating such receptors.

Researchers have designed and synthesized azulene-tetrazole based molecular receptors for heavy metal ion detection. mdpi.comresearchgate.net The complexation properties of these receptors with ions like Pb(II) and Cd(II) have been studied, revealing the formation of various complex species with specific stoichiometries and stability constants. mdpi.com The design of these receptors often involves incorporating a complexing unit and a moiety capable of electropolymerization, allowing for the creation of stable and sensitive sensor surfaces. mdpi.com The development of these novel molecular receptors opens up possibilities for creating highly selective and efficient analytical devices.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of 2,6-dimethylazulene?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical for analyzing chemical shifts to infer substituent effects and electron distribution. For example, upfield shifts in azulenic protons (e.g., H4 vs. H1/H5) suggest distinct electronic environments due to substituent positioning . UV-Vis spectroscopy can further elucidate electronic transitions, with bathochromic shifts indicating π-π* interactions in dimeric or aggregated forms .

Q. How can synthetic routes for 2,6-dimethylazulene derivatives be optimized to improve yield and purity?